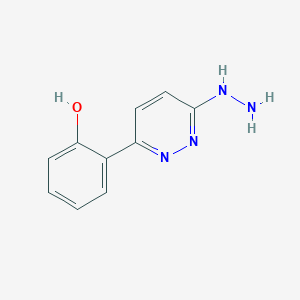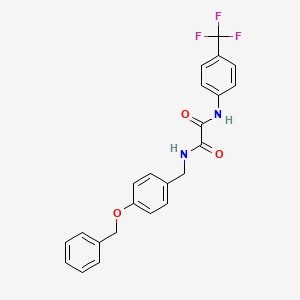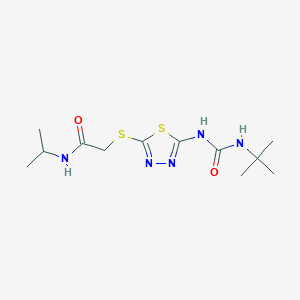
2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The tert-butyl group is a common substituent in organic chemistry, known for its bulky nature .
Aplicaciones Científicas De Investigación
Chemical and Biological Importance of Thiadiazole Derivatives
Thiadiazole derivatives, including 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide, are recognized for their broad spectrum of biological activities. The combination of (thio)urea and benzothiazole derivatives results in compounds that enhance both physicochemical and biological properties. These compounds have gained significant attention in medicinal chemistry due to their potential as therapeutic agents. Their diverse applications span from the treatment of rheumatoid arthritis and systemic lupus erythematosus with UBT derivatives like Frentizole to the use of Bentaluron and Bethabenthiazuron as commercial fungicides and herbicides. This illustrates the compound's role in developing new pharmacophores with varied biological activities, including antimicrobial, anti-inflammatory, and anticancer properties (Rosales-Hernández et al., 2022).
Synthetic Methodologies and Pharmacological Potential
The synthetic methodologies for thiadiazole derivatives have been extensively studied, highlighting the most recent approaches to afford these compounds with a variety of substituents. The review of these methodologies from 1935 to the present demonstrates the chemical reactions involved in synthesizing these compounds, including reactions with (thio)phosgenes, iso(thio)cyanates, and carbon disulfide. This chemical versatility underscores the compound's significance in drug design and synthesis, showcasing its potential for addressing various pharmacological activities (Yusuf & Jain, 2014).
Antimicrobial and Antifungal Applications
The thiadiazole core is a critical pharmacophore in medicinal chemistry, offering a foundation for creating compounds with antimicrobial and antifungal activities. Research on 1,3,4-thiadiazolines and related heterocyclic compounds in the last seven years highlights their importance in developing drugs to combat fungal and bacterial strains. These findings underscore the potential of 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide in contributing to the arsenal of antimicrobial and antifungal agents, addressing the need for new therapies in the face of rising drug resistance (Mishra et al., 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2S2/c1-7(2)13-8(18)6-20-11-17-16-10(21-11)14-9(19)15-12(3,4)5/h7H,6H2,1-5H3,(H,13,18)(H2,14,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHPRANLXCPPQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NN=C(S1)NC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-Methylpiperidin-2-yl)methoxy]aniline](/img/structure/B2984458.png)
![1-[4-(2-Piperidin-1-ylethoxy)phenyl]propan-1-one](/img/structure/B2984460.png)
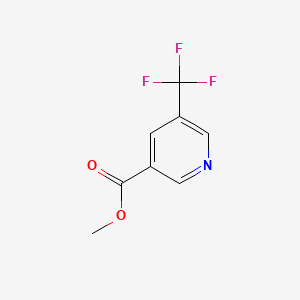


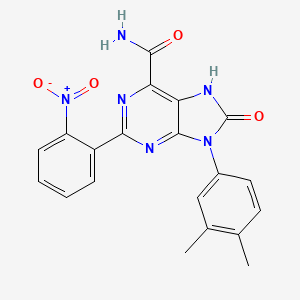
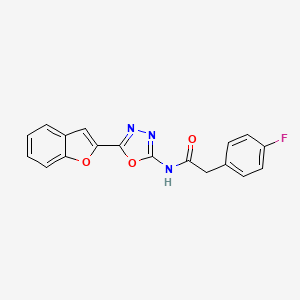

![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2984470.png)


![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2984479.png)
